Agn-PC-0lokly

Description

Key identifiers include:

- CAS No.: 4852-98-6

- Synonyms: None provided in the evidence.

- Structural Class: Likely a heterocyclic or boronic acid derivative, inferred from its placement alongside compounds like N-ethyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide (CAS 862483-96-3) and other polycyclic systems in .

Characterization methods for such compounds typically involve chromatography (HPLC/UPLC), spectroscopy, and spectrophotometry, as noted in analytical protocols (). However, explicit data on Agn-PC-0lokly’s physicochemical properties (e.g., solubility, log P) or synthesis routes are absent in the provided materials.

Properties

CAS No. |

4852-98-6 |

|---|---|

Molecular Formula |

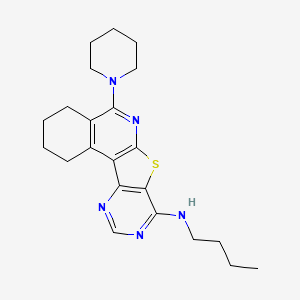

C22H29N5S |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

N-butyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine |

InChI |

InChI=1S/C22H29N5S/c1-2-3-11-23-20-19-18(24-14-25-20)17-15-9-5-6-10-16(15)21(26-22(17)28-19)27-12-7-4-8-13-27/h14H,2-13H2,1H3,(H,23,24,25) |

InChI Key |

VOIUTFQLFJZRRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0lokly involves a series of complex chemical reactions. The primary synthetic route includes the reaction of specific organic precursors under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency and minimizing waste. Advanced techniques such as automated control systems and real-time monitoring are employed to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0lokly undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Agn-PC-0lokly has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, the compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Agn-PC-0lokly involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the context and application.

Comparison with Similar Compounds

N-ethyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide (CAS 862483-96-3)

- Molecular Formula : C₁₈H₁₇N₃O₃

- Key Features: Contains a 1,2,4-oxadiazole ring, a nitrogen-rich heterocycle known for bioactivity in drug discovery.

- Functional Contrast with this compound: The oxadiazole moiety may enhance metabolic stability compared to this compound’s unconfirmed structure.

9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 314744-34-8)

- Molecular Formula: C₂₁H₁₈FNO₂

- Key Features: Fluorobenzyl and cyclopentachromenone groups, which are common in anticancer and anti-inflammatory agents. High molecular weight (335.37 g/mol) may influence bioavailability compared to lighter analogs.

- Functional Contrast with this compound: Fluorinated aromatic systems often improve BBB permeability (), but this compound’s BBB penetration is unverified.

(3-Bromo-5-chlorophenyl)boronic acid (CAS Not Provided, )

- Molecular Formula : C₆H₅BBrClO₂

- Key Features :

- Boronic acid group enables Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry.

- Log P (XLOGP3): 2.15, indicating moderate lipophilicity.

- Functional Contrast with this compound :

Tabulated Comparative Analysis

Note: Data inferred from structural analogs and general trends ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.